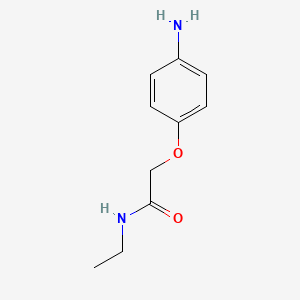

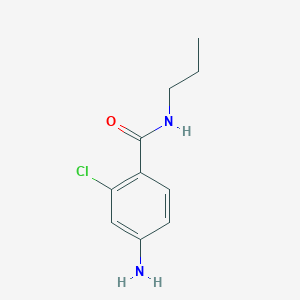

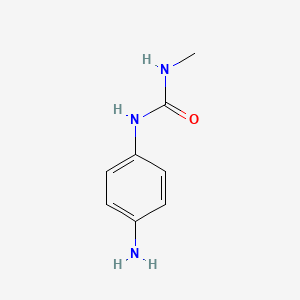

N-(4-aminophenyl)-N'-methylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminophenyl)-N'-methylurea is a chemical compound that can be associated with the family of ureas, which are organic compounds featuring the carbonyl group connected to two amine groups. The compound is characterized by an amino group attached to a phenyl ring and a methyl group attached to the nitrogen of the urea functionality. Although the provided papers do not directly discuss N-(4-aminophenyl)-N'-methylurea, they do provide insights into related compounds and their synthesis, which can be informative for understanding the synthesis and properties of N-(4-aminophenyl)-N'-methylurea.

Synthesis Analysis

The synthesis of polyureas, as described in the first paper, involves the direct polycondensation of 4-aminophenyl ether with lithium carbonate, using triphenylphosphine and hexachloroethane as reagents in the presence of pyridine . This method could potentially be adapted for the synthesis of N-(4-aminophenyl)-N'-methylurea by using appropriate monomers and modifying the reaction conditions to favor the formation of low molecular weight compounds rather than polymers.

Molecular Structure Analysis

The second paper discusses a related compound, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, which was characterized by various spectroscopic methods and single crystal X-ray crystallography . The molecular structure of this compound features an anti-disposition of the thioamide-N-H atoms and forms an L-shaped conformation. While this compound is a thiourea, the structural analysis techniques and findings could be relevant when considering the molecular structure of N-(4-aminophenyl)-N'-methylurea.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of N-(4-aminophenyl)-N'-methylurea. However, based on the general behavior of urea derivatives, it can be inferred that such compounds may engage in reactions typical of amine and carbonyl functional groups, such as nucleophilic addition or condensation reactions. The synthesis methods described for related compounds suggest that N-(4-aminophenyl)-N'-methylurea could also participate in polycondensation reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-aminophenyl)-N'-methylurea can be speculated based on the properties of similar compounds. For instance, the solubility, melting point, and stability of the compound may be influenced by the presence of the amino group and the aromatic ring. The compound described in the second paper exhibits specific intermolecular hydrogen bonding and molecular packing, which could also be relevant for the physical properties of N-(4-aminophenyl)-N'-methylurea .

Scientific Research Applications

Crystal Structure and Chemical Properties

- N-(4-Aminophenyl)-N'-methylurea, as a derivative in the phenylurea class, shares structural properties with compounds like metobromuron, a phenylurea herbicide. The crystal structure and chemical interactions in these compounds provide insights into their potential applications in various fields, including agricultural chemistry and material science (Kang, Kim, Kwon, & Kim, 2015).

Biological and Environmental Interactions

- Understanding the environmental and biological interactions of N-(4-Aminophenyl)-N'-methylurea derivatives helps in assessing their impact and potential uses. For instance, studies on the hydroxylation and metabolism of phenylurea herbicides by fungi and bacteria indicate the biological transformations these compounds undergo in natural settings, which is crucial for environmental safety assessments (Rønhede, Jensen, Rosendahl, Kragelund, Juhler, & Aamand, 2005).

Chemical Synthesis and Industrial Applications

- The synthesis processes of related compounds provide a framework for the development of N-(4-Aminophenyl)-N'-methylurea derivatives in industrial applications. For example, the direct polycondensation of similar aminophenyl ethers with lithium carbonate, leading to the creation of polyureas, demonstrates the compound's potential in polymer science (Kosaka, Watanabe, Sanui, & Ogata, 1986).

Potential in Medical and Pharmacological Research

- Though direct research on N-(4-Aminophenyl)-N'-methylurea in medical applications is limited, the study of structurally related compounds in medical fields, such as their roles in chemotherapy and pharmacodynamics, can be indicative of potential research directions for N-(4-Aminophenyl)-N'-methylurea (Zhou et al., 2008).

properties

IUPAC Name |

1-(4-aminophenyl)-3-methylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRCDPOTCHWYAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552963 |

Source

|

| Record name | N-(4-Aminophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-N'-methylurea | |

CAS RN |

111087-13-9 |

Source

|

| Record name | N-(4-Aminophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.